2-Morpholino-N-(4-phenoxyphenyl)acetamide is a compound that belongs to the class of N-phenylacetamides. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom, and a phenoxy group attached to the acetamide moiety. This compound is of interest due to its potential biological activities, particularly in the field of anticonvulsant research.
The synthesis and evaluation of 2-morpholino-N-(4-phenoxyphenyl)acetamide derivatives have been reported in various studies focusing on anticonvulsant activity. These compounds are designed as analogs of previously synthesized pyrrolidine derivatives, where the heterocyclic imide ring was substituted with an amide bond. The classification of this compound falls under pharmaceutical chemistry, specifically within the domain of medicinal chemistry aimed at developing new therapeutic agents for epilepsy and related disorders .
The synthesis of 2-morpholino-N-(4-phenoxyphenyl)acetamide typically involves several key steps:
The primary chemical reactions involving 2-morpholino-N-(4-phenoxyphenyl)acetamide include:
The mechanism of action for compounds like 2-morpholino-N-(4-phenoxyphenyl)acetamide typically involves modulation of neurotransmitter systems in the brain:
Research has shown that derivatives based on this structure exhibit anticonvulsant properties in animal models, indicating their potential utility in treating epilepsy .
The primary applications for 2-morpholino-N-(4-phenoxyphenyl)acetamide include:
Pharmacophore modeling of 2-morpholino-N-(4-phenoxyphenyl)acetamide identifies three critical features enabling target engagement:
Crystallographic studies of analogous N-[4-(2-morpholinoethoxy)phenyl]acetamide monohydrate reveal that the morpholino oxygen participates in intermolecular O-H⋯N hydrogen bonding with water molecules, while the acetamide N-H forms N-H⋯O bonds with carbonyl groups of adjacent molecules [1]. This confirms the dual HBA/HBD role of the morpholino-acetamide core. Molecular docking analyses of structurally similar sigma-1 receptor ligands (e.g., 2-(3,4-dichlorophenoxy)-N-(2-morpholinoethyl)acetamide) demonstrate that these hydrogen bonding features facilitate anchor points with key residues (Tyr120, Glu172) in the sigma-1 receptor binding pocket [6]. The phenoxyphenyl moiety enables π-π stacking with Phe114 and Tyr103 residues, contributing to hydrophobic stabilization. Table 1 summarizes the pharmacophoric elements:
Table 1: Pharmacophoric Features of 2-Morpholino-N-(4-phenoxyphenyl)acetamide
Component | Feature Type | Target Interaction | Experimental Evidence |
---|---|---|---|
Morpholino oxygen | HBA | Hydrogen bonding (Asp126/Asp188) | Crystal structure H-bond networks [1] |
Acetamide N-H | HBD | Hydrogen bonding (Tyr120/Glu172) | Docking studies with σ1 receptor [6] |
Phenoxyphenyl group | Hydrophobic/π-system | Aromatic stacking (Phe114/Tyr103) | Comparative SAR of σ1 ligands [8] |
Electronic topology optimization focuses on three key aspects to enhance sigma-1 (σ1) receptor affinity:
Quantum mechanical calculations reveal that the morpholino ring’s dipole moment creates an electrostatic gradient complementary to the σ1 receptor’s binding cavity, which contains negatively charged residues (Asp126, Glu172) near the morpholino moiety [6] [8]. The planar conformation of the phenoxyphenyl group, facilitated by the ether linkage’s bond angles (C-O-C ≈ 120°), enables optimal π-electron delocalization. This enhances stacking interactions with aromatic residues in the receptor’s hydrophobic subpocket. Substituent effects were computationally modeled:
Table 2: Electronic Parameters Governing σ1 Receptor Binding
Molecular Region | Electronic Property | Optimal Value | Biological Consequence |
---|---|---|---|
Morpholino ring | Dipole moment | 4.8–5.2 D | Salt bridge with Asp126 [6] |
Acetamide carbonyl | Partial charge (C=O) | –0.42 e | H-bond with Tyr120 OH [8] |
Phenoxy linker | Dihedral angle (Car-O-C) | 120° ± 10° | Planar conformation for π-stacking [8] |
Bioisosteric modifications of the phenoxyphenyl moiety follow four principal strategies to optimize drug-like properties while preserving σ1 affinity:
The 1,2,3-triazole bioisostere notably enhances metabolic stability by resisting amidase cleavage while conserving σ1 affinity (Ki = 48 nM vs. 42 nM for parent compound) [3] [10]. This aligns with broader amide bioisostere applications where triazoles maintain similar geometry (bond angle deviation < 5°) and HBA capacity [3]. Conversely, sulfonamide replacements, though isosteric, reduce σ1 binding (>200 nM Ki) due to excessive dipole moments (≈6.5 D) misaligning with the receptor pocket [3]. Dichloro-substitution at the 3,4-positions of the terminal phenyl ring – as demonstrated in the antinociceptive analog 2-(3,4-dichlorophenoxy)-N-(2-morpholinoethyl)acetamide – boosts σ1 affinity (Ki = 42 nM) by filling a hydrophobic subpocket [6]. Table 3 evaluates key bioisosteres:
Table 3: Bioisostere Performance in Morpholinoacetamide Scaffolds
Bioisostere | σ1 Ki (nM) | logP | Metabolic Stability (t1/2, human liver microsomes) | Key Advantage |
---|---|---|---|---|
Phenoxyphenyl (parent) | 42 [6] | 3.1 | 28 min | Baseline activity |
1,2,3-Triazole (phenoxy → triazole) | 48 [3] | 2.8 | >120 min | Amidase resistance |
3,4-Dichlorophenyl | 39 [6] | 3.9 | 42 min | Enhanced hydrophobic contact |
Sulfonamide (amide → SO2NH) | >200 [3] | 1.7 | >180 min | Reduced σ1 affinity |
Pyridyl N-oxide | 67 [3] | 2.1 | 55 min | Improved solubility |
Halogen substitutions follow consistent σ1 affinity trends: –CF3 > –Cl > –F at the para-position, correlating with increased hydrophobicity (π = 0.88 for –CF3 vs. 0.14 for –F) and enhanced van der Waals contacts [6] [8]. These strategic substitutions demonstrate how bioisosterism balances target engagement and physicochemical optimization in this chemical scaffold.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9